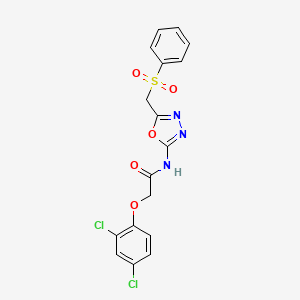
2-(2,4-dichlorophenoxy)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dichlorophenoxy)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C17H13Cl2N3O5S and its molecular weight is 442.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(2,4-dichlorophenoxy)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)acetamide is a derivative of oxadiazole known for its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications based on recent studies.
Synthesis
The synthesis of oxadiazole derivatives typically involves the reaction of appropriate amines with carboxylic acid derivatives. The specific compound can be synthesized through a multi-step process that includes the formation of the oxadiazole ring and subsequent substitution reactions to introduce the dichlorophenoxy and sulfonyl groups.
Anticancer Activity
Research indicates that compounds containing the 1,3,4-oxadiazole moiety exhibit significant anticancer properties. For instance, derivatives similar to the target compound have shown promising cytotoxic effects against various cancer cell lines. In a study evaluating similar oxadiazole derivatives, compounds demonstrated IC50 values as low as 1.59μM against A549 human lung cancer cells .
Table 1: Cytotoxic Activity of Oxadiazole Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 4i | A549 | 1.59 |
| 4l | A549 | 1.80 |
| 4h | A549 | <0.14 |
| 4g | C6 (rat glioma) | 8.16 |
| 4h | C6 (rat glioma) | 13.04 |
The anticancer activity of oxadiazole derivatives is attributed to their ability to inhibit various enzymes and growth factors involved in cancer progression. These include:
- Telomerase
- Topoisomerase
- Histone deacetylases (HDAC)
- Poly(ADP-ribose) polymerase
Inhibition of these targets leads to apoptosis and reduced proliferation of cancer cells .
Other Biological Activities
Beyond anticancer properties, oxadiazole derivatives have shown potential in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s due to their ability to modulate neuroinflammatory responses and oxidative stress . Additionally, they have demonstrated antibacterial and antifungal activities, making them versatile candidates for drug development.
Case Studies
A notable case study involved the evaluation of a series of oxadiazole derivatives for their anticancer effects. The study found that modifications at the phenylsulfonyl position significantly enhanced cytotoxicity against various tumor cell lines while maintaining selectivity towards non-cancerous cells .
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Oxadiazole derivatives are known for their antimicrobial properties. The synthesis and evaluation of various oxadiazole compounds have shown significant activity against both Gram-positive and Gram-negative bacteria.
Case Study:
A study synthesized multiple oxadiazole derivatives and tested their antibacterial effects. The results indicated that certain compounds exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting potential for development as new antibiotics .
| Compound | Activity Against | Reference |
|---|---|---|
| 5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-thiol | S. aureus | |
| 5-(3-chloro-4-fluorophenyl)-1,3,4-oxadiazol-2-thiol | E. coli |
Anticancer Properties
The anticancer potential of oxadiazole derivatives has been extensively studied. Compounds containing the oxadiazole moiety have demonstrated significant cytotoxic effects against various cancer cell lines.
Case Study:
Research on N-Aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines revealed that certain derivatives exhibited high percent growth inhibition (PGI) against cancer cell lines such as SNB-19 and OVCAR-8. Specifically, a compound showed a PGI of 86.61% against SNB-19 .
Anti-Diabetic Activity
Recent studies have also explored the anti-diabetic effects of oxadiazole derivatives. These compounds have been evaluated for their ability to lower glucose levels in various models.
Case Study:
In vivo studies using genetically modified diabetic models demonstrated that specific oxadiazole compounds significantly reduced glucose levels. Compounds such as 5d and 5f were particularly effective in lowering blood sugar levels in Drosophila melanogaster models .
Propiedades
IUPAC Name |
N-[5-(benzenesulfonylmethyl)-1,3,4-oxadiazol-2-yl]-2-(2,4-dichlorophenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O5S/c18-11-6-7-14(13(19)8-11)26-9-15(23)20-17-22-21-16(27-17)10-28(24,25)12-4-2-1-3-5-12/h1-8H,9-10H2,(H,20,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MANKIOALGMKBMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=NN=C(O2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














